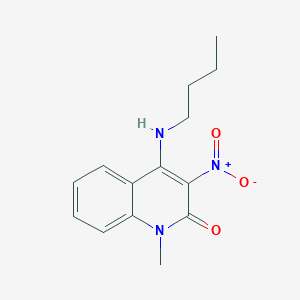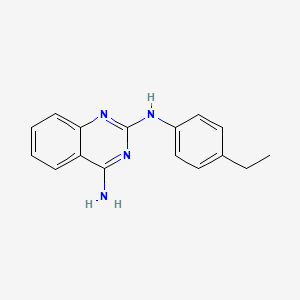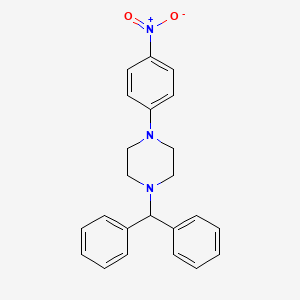![molecular formula C21H26N4O2 B4940705 3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is also known as AOE-Indole or AOEI and has been found to have promising results in various studies.
Mechanism of Action
The mechanism of action of AOE-Indole involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. AOE-Indole has also been found to inhibit the activity of β-amyloid, which is a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
AOE-Indole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause cellular damage and contribute to the progression of diseases. AOE-Indole has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
AOE-Indole has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it suitable for various experimental procedures. However, the compound has some limitations, including its high cost and the lack of standardized protocols for its use in experiments.
Future Directions
There are several future directions for the study of AOE-Indole. One possible direction is the investigation of its potential in the treatment of other neurodegenerative diseases such as Huntington's disease. Another direction is the development of more efficient synthesis methods that can reduce the cost of producing the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for the compound in various therapeutic applications.
Conclusion:
In conclusion, AOE-Indole is a promising chemical compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a valuable compound for the treatment of various diseases. Further research is needed to determine its optimal therapeutic applications and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of AOE-Indole involves the reaction of 3-bromo-1H-indole with 5-amino-3-(1-azepanyl)-1,3,4-oxadiazole-2-carboxylic acid followed by the reaction with 2-(2-aminoethyl)-1,3-propanediol. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
AOE-Indole has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(azepan-1-yl)-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(25-13-5-1-2-6-14-25)12-11-20-24-23-19(27-20)10-9-16-15-22-18-8-4-3-7-17(16)18/h3-4,7-8,15,22H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLFRNBZDWFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
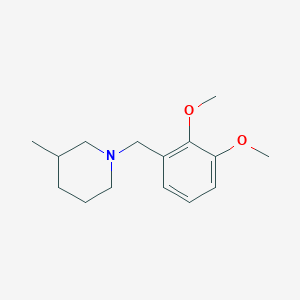
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
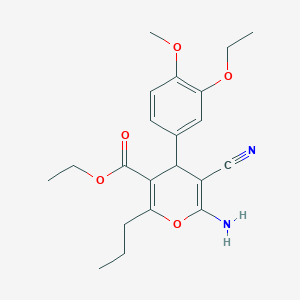
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
